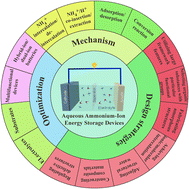Ammonium-ion energy storage devices for real-life deployment: storage mechanism, electrode design and system integration
Energy & Environmental Science Pub Date: 2023-09-29 DOI: 10.1039/D3EE02030D
Abstract
In recent times, there has been growing interest among researchers in aqueous energy storage devices that utilize non-metallic ammonium ions (NH4+) as charge carriers. However, the selection of suitable materials for ammonium storage presents significant challenges. The understanding of the energy storage mechanism in electrodes for ammonium ion-based devices remains limited, which hampers the development of the corresponding modification techniques. Based on the previous research in the field of ammonium-ion energy storage devices, this review aims to provide the first comprehensive insight into ammonium-ion energy storage systems, from individual electrode materials to the overall design of devices, for real-world deployment. First, the review delves into the energy storage mechanisms of NH4+ in depth, encompassing processes such as NH4+ intercalation/de-intercalation, NH4+/H+ co-insertion/extraction, adsorption/desorption, and conversion reactions. Then, critical evaluation of electrode design strategies is presented, with emphasis on leveraging large framework features, selecting organic substances with specific functional groups, fabricating amorphous structures, achieving ionic/molecular intercalation, adjusting structural water, constructing composite materials, and regulating defective structures. Furthermore, the review discusses optimization approaches for integrated devices, including electrolyte modification, use of advanced substrates, the development of multifunctional devices, and the utilization of hybrid-ion/dual-ion batteries. Finally, the review analyzes potential challenges and future perspectives for aqueous ammonium-ion energy storage devices. This review will pave the way to next-generation ammonium ion storage systems from fundamental science breakthroughs, practical prototypes and eventually to real-life deployment and commercialization.


Recommended Literature
- [1] Creating chirality in the inner walls of silicananotubes through a hydrogel template: chiral transcription and chiroptical switch†
- [2] Control of 10 nm scale cylinder orientation in self-organized sugar-based block copolymer thin films†
- [3] Glucoraphaninhydrolysis by microbiota in the rat cecum results in sulforaphane absorption
- [4] Comparison of cell disruption techniques prior to lipid extraction from Scenedesmus sp. slurries for biodiesel production using liquid CO2
- [5] A platinum oxide decorated amorphous cobalt oxide hydroxide nanosheet array towards alkaline hydrogen evolution†
- [6] Modulating the magnetic behavior of Fe(ii)–MOF-74 by the high electron affinity of the guest molecule†
- [7] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [8] Catalyst-free synthesis of α1-oxindole-α-hydroxyphosphonates via phospha-aldol reaction of isatins employing N-heterocyclic phosphine (NHP)-thiourea†
- [9] Post-assembly modification of polymeric composite membranes using spin drying for fuel cell applications†
- [10] Microcasting with agarose gel via degassed polydimethylsiloxane molds for repellency-guided cell patterning†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 16200-52-5
-
CAS no.: 1596-13-0









